molecular formula C13H8ClNOS B104394 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one CAS No. 3159-04-4

2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one

Cat. No.: B104394
CAS No.: 3159-04-4
M. Wt: 261.73 g/mol
InChI Key: UHOLKGDSZJQEEB-UHFFFAOYSA-N
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Description

2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS: 3159-04-4; molecular formula: C₁₃H₈ClNOS) is a tricyclic heterocyclic compound featuring a sulfur atom in its seven-membered thiazepine ring. It exists as a white solid with a melting point exceeding 260°C (dec.) and is sparingly soluble in DMSO or ethyl acetate when heated . This compound serves as a critical synthetic intermediate in the production of antipsychotic drugs such as Clothiapine and Quetiapine . Its structural core—dibenzo[b,f][1,4]thiazepin-11(10H)-one—is pharmacologically versatile, enabling modifications that yield derivatives with diverse biological activities, including antiviral, antipsychotic, and anti-parasitic properties .

Properties

IUPAC Name

8-chloro-5H-benzo[b][1,4]benzothiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLKGDSZJQEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334945
Record name 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one
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Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3159-04-4
Record name 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(b,f)(1,4)thiazepin-11(10H)-one, 2-chloro
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Record name 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one
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Record name DIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE, 2-CHLORO
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Preparation Methods

Condensation to Form 2-Nitro-4'-chlorodiphenyl Sulfide

The initial step involves coupling o-nitrochlorobenzene with 4-chlorothiophenol under alkaline conditions. This nucleophilic aromatic substitution proceeds at 80–100°C in aprotic solvents like toluene, yielding 2-nitro-4'-chlorodiphenyl sulfide. The reaction requires a 1:1 molar ratio of reactants, with sodium hydroxide as the base. Post-reaction purification involves cooling, filtration, and drying to isolate the product as a yellow solid.

Reduction to 2-Amino-4'-chlorodiphenyl Sulfide

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine. Using hydrogen gas and palladium-on-carbon in ethanol at 50°C achieves near-quantitative conversion. The product is isolated via filtration and solvent evaporation, yielding a viscous intermediate critical for subsequent acylation.

Acylation with Phenyl Chloroformate

The amine intermediate reacts with phenyl chloroformate in a 1:1.5 molar ratio at 70–80°C. This step, conducted in toluene with sodium carbonate, forms 2-benzoxyformamido-4'-chlorodiphenyl sulfide. Key conditions include:

  • Solvent : Toluene

  • Temperature : 70–80°C

  • Reaction Time : 1 hour

The product is purified via liquid-liquid extraction, water washing, and solvent distillation.

Friedel-Crafts Cyclization

Cyclization employs polyphosphoric acid (PPA) as a catalyst (1:0.1–8 w/w) at 100–160°C for 24 hours. This intramolecular Friedel-Crafts reaction forms the thiazepinone core. Post-reaction hydrolysis at 90–100°C followed by methanol recrystallization yields the final product with >95% purity.

Table 1: Reaction Conditions for Four-Step Synthesis

StepReactantsCatalyst/SolventTemperature (°C)Yield (%)
Condensationo-Nitrochlorobenzene + 4-Cl-thiophenolNaOH/Toluene80–10085–90*
Reduction2-Nitro-4'-Cl-diphenyl sulfideH₂/Pd-C50~95*
Acylation2-Amino-4'-Cl-diphenyl sulfidePhenyl chloroformate70–8088–92*
Cyclization2-Benzoxyformamido intermediatePolyphosphoric acid100–16078–82*
*Reported yields based on patent data.

Acid-Catalyzed Cyclization Using P₄O₁₀/CH₃SO₃H

Carbamate Formation

This route begins with 2-aminodiphenylsulfide derivatives reacting with phenyl chloroformate to form phenylthiophenyl carbamates. For example, 2-amino-4'-chlorodiphenyl sulfide reacts with phenyl chloroformate in toluene at 5°C, followed by NaOH/Na₂CO₃ treatment to stabilize the intermediate.

Cyclization with Phosphorus Pentoxide/Methanesulfonic Acid

A 1:1–1:15 molar mixture of P₄O₁₀ and CH₃SO₃H forms a low-viscosity acid catalyst, enabling efficient stirring. Cyclization occurs at 105–110°C for 3 hours, achieving 81–83% yield. Quenching with ice-water precipitates the product, which is washed with acetone to remove byproducts like phenyl mesylate.

Table 2: Optimized Conditions for P₄O₁₀/CH₃SO₃H Method

ParameterOptimal Range
P₄O₁₀:CH₃SO₃H ratio1:5–1:10 (molar)
Reaction temperature105–110°C
Reaction time3 hours
Workup temperature0–30°C (ice-water quenching)

Comparative Analysis of Methodologies

Cost and Scalability

  • Four-Step Method : Advantages include inexpensive o-nitrochlorobenzene (China’s bulk chemical) and reusable solvents. However, multiple purification steps increase operational complexity.

  • P₄O₁₀/CH₃SO₃H Method : Higher catalyst costs (P₄O₁₀) but fewer steps and better stirring efficiency due to low-viscosity acid.

Industrial-Scale Purification Protocols

Recrystallization and Hydrolysis

Crude 2-chlorodibenzo[b,f]thiazepin-11(10H)-one is purified via:

  • Hydrolysis : 90–100°C water treatment to degrade impurities.

  • Methanol Recrystallization : Refluxing crude product in methanol, followed by cooling and filtration, achieves pharmaceutical-grade purity.

Table 3: Purification Efficiency

MethodPurity (%)Recovery (%)
Hydrolysis + MeOH recrystallization99.585
Acetone wash (P₄O₁₀ method)98.289

Chemical Reactions Analysis

Types of Reactions

2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Psychiatric Disorders Treatment

One of the primary applications of 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one is as an intermediate in the synthesis of antipsychotic medications. It is structurally related to quetiapine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder. The compound's ability to interact with neurotransmitter systems suggests its potential efficacy in managing psychiatric conditions .

Research indicates that compounds within the dibenzothiazepine family exhibit various biological activities, including:

  • Antipsychotic effects : Similar to quetiapine, it may modulate dopamine and serotonin receptors.
  • Potential anti-inflammatory properties : Some studies suggest that thiazepine derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have highlighted the significance of dibenzothiazepines in drug development:

  • Antipsychotic Activity : A study on thiazepine derivatives demonstrated their effectiveness in reducing psychotic symptoms in animal models, suggesting that modifications to the dibenzothiazepine structure could enhance therapeutic efficacy.
  • Pharmacological Profile : Research has characterized the pharmacological profiles of related compounds, indicating potential pathways for developing new medications targeting mental health disorders .
  • Environmental Impact : The environmentally friendly synthesis methods have been emphasized in recent patents, showcasing advancements in reducing hazardous waste during production processes .

Mechanism of Action

The mechanism of action of 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one involves its interaction with various molecular targets. In the context of its use in pharmaceuticals, it is known to interact with dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders . The compound acts as an antagonist at these receptors, thereby modulating neurotransmitter activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Key analogs of 2-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one include derivatives with halogenation, heteroatom substitution, and functional group additions. Below is a comparative analysis:

2,11-Dichlorodibenzo[b,f][1,4]thiazepine
  • Structure : Features an additional chlorine atom at position 11.
  • Synthesis : Prepared from this compound via treatment with phosphorus oxychloride and N,N-dimethylaniline .
  • Applications : Acts as a precursor for Slack potassium channel activators, demonstrating efficacy in histamine-induced neuronal excitation models .
  • Properties : Higher molecular weight (292.18 g/mol) compared to the parent compound (261.73 g/mol) due to the added chlorine .
2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
  • Structure: Oxygen replaces sulfur in the heterocyclic ring, forming an oxazepinone core (C₁₃H₈ClNO₂; MW: 245.66 g/mol) .
  • Applications: A degradation product of the antidepressant Amoxapine, linked to reduced serotonin and norepinephrine reuptake inhibition .
  • Key Differences: Solubility: Increased polarity due to the oxygen atom may enhance aqueous solubility compared to the sulfur-containing analog. Bioactivity: The oxazepinone derivative lacks the antipsychotic activity associated with thiazepinone-based drugs like Quetiapine, highlighting the sulfur atom's role in receptor binding .
Piperazinyl Derivatives (e.g., Quetiapine)
  • Structure : Incorporates a piperazine moiety at position 11 (e.g., 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazinyl}dibenzo[b,f][1,4]thiazepine) .
  • Applications : Quetiapine (marketed as Seroquel®) is a first-line antipsychotic for schizophrenia and bipolar disorder, functioning as a serotonin and dopamine receptor antagonist .
  • Synthesis : Derived from dibenzo[b,f][1,4]thiazepin-11(10H)-one via one-pot reactions with high yield (>80%) .

Biological Activity

2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one is a compound belonging to the dibenzothiazepine class, which is characterized by its unique thiazepine ring fused with two benzene rings. This structural configuration is significant as it suggests potential biological activities, particularly in relation to psychiatric disorders. The compound is structurally related to quetiapine, an atypical antipsychotic, which hints at its possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈ClNOS. The presence of chlorine in its structure may influence its reactivity and interaction with biological targets. This compound's synthesis can be achieved through various methods, including cyclization reactions involving substituted phenyl derivatives.

While the specific mechanisms of action for this compound are not fully elucidated, compounds in the dibenzothiazepine class are known to interact with neurotransmitter systems such as dopamine and serotonin. This interaction is crucial for their potential use in treating psychiatric conditions . Further studies are needed to clarify the binding affinities and specific receptor interactions related to this compound.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of dibenzo[b,f][1,4]thiazepines possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives have demonstrated effective inhibition against pathogenic strains and Mycobacterium tuberculosis .
  • Antitumor Potential : Some analogues within this compound class have been evaluated for their antitumor properties, showing promise in inhibiting cancer cell proliferation .
  • Psychiatric Applications : Given its structural similarity to quetiapine, there is an ongoing interest in exploring this compound as a potential treatment for schizophrenia and bipolar disorder. Its ability to modulate neurotransmitter activity could be beneficial in managing these conditions.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivitySynthesized derivatives exhibited significant antibacterial effects against various strains.
Antitumor ActivityCertain dibenzothiazepine derivatives showed inhibition of cancer cell growth in vitro.
Neurotransmitter InteractionPotential modulation of dopamine and serotonin receptors was suggested but requires further investigation.

Q & A

Q. What are the key physical and chemical properties of 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one relevant to experimental handling?

Answer: The compound’s properties significantly influence storage, solubility, and reaction design. Key data include:

PropertyValueReference
Molecular FormulaC₁₃H₈ClNOS
Molecular Weight261.73 g/mol
Melting Point>260°C (decomposition)
Solubility in DMSOSlightly soluble
Solubility in Ethyl AcetateSlightly soluble (when heated)
Storage Conditions4°C in a dry environment

Methodological Note:

  • Handling: Use inert atmospheres for reactions due to thermal instability at high temperatures (>260°C) .
  • Solvent Selection: Pre-heat ethyl acetate for dissolution, or use DMSO for polar reaction systems .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Answer: Two primary routes are documented:

Denitrocyclization:

  • Key Step: Intramolecular cyclization of 2-(2,4-dinitrophenylsulfanyl)-benzoic acid amides under base-mediated conditions (e.g., K₂CO₃ in DMF) .
  • Advantage: Efficient for generating the tricyclic core.

Chlorination of Precursors:

  • Example: Phosphorus oxychloride (POCl₃) is used to introduce chlorine at position 2 of the dibenzothiazepinone scaffold .

Methodological Note:

  • Monitor reaction progress via TLC or LCMS to avoid over-chlorination .

Q. How does the solubility profile of this compound influence solvent selection in reaction design?

Answer: Limited solubility necessitates solvent optimization:

  • Polar Solvents: Use DMSO for reactions requiring mild conditions (e.g., ligand-binding assays) .
  • Non-Polar Solvents: Employ heated ethyl acetate or toluene for reflux-based syntheses (e.g., one-pot reactions) .

Methodological Note:

  • Pre-saturate solvents with nitrogen to prevent oxidation during heating .

Advanced Questions

Q. What analytical techniques are critical for resolving structural discrepancies in dibenzo[b,f][1,4]thiazepinone derivatives?

Answer:

  • 1H/13C NMR: Compare chemical shifts of regioisomers (e.g., 7- vs. 8-acylamino derivatives) to confirm substitution patterns .
  • X-ray Crystallography: Resolve ambiguous cases, as demonstrated for dibenzo[b,f][1,4]thiazepin-11-yl-diethyl-amine derivatives .
  • LCMS-HRMS: Verify molecular ion peaks and fragmentation patterns to detect impurities or misassignments .

Case Study:
In , resynthesis and NMR comparison revealed that the bioactive antigiardial compound was a 7-acylamino regioisomer, not the reported 8-acylamino derivative .

Q. How can researchers optimize synthetic pathways to improve yield and purity of derivatives?

Answer:

  • Green Chemistry: Use pyrophosphoryl chloride (P₂O₃Cl₄) for reductive chlorination, achieving near-quantitative yields in one-pot reactions .
  • Catalytic Systems: Optimize base strength (e.g., NaH vs. K₂CO₃) to suppress side reactions during denitrocyclization .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate pure fractions .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for bioactive analogs?

Answer:

  • Derivatization: Introduce substituents (e.g., Cl, methyl groups) at positions 2, 7, or 11 to assess steric/electronic effects .
  • Biological Testing: Use high-throughput assays (e.g., AlphaScreen, 2D NMR) to screen analogs against targets like Giardia duodenalis or Slack potassium channels .
  • Computational Modeling: Perform docking studies using co-crystal structures (e.g., PEX14 protein) to predict binding affinities .

Example:
reported 2,11-dichloro derivatives with robust efficacy in histamine-independent itch models, highlighting the importance of halogenation at specific positions .

Q. How should contradictory biological activity data between commercial and synthesized batches be investigated?

Answer: Follow a three-step validation protocol:

Resynthesis: Reproduce the compound independently to rule out batch-specific impurities .

Spectroscopic Comparison: Overlay 1H NMR spectra of commercial and in-house samples to detect structural inconsistencies .

Biological Re-testing: Re-evaluate activity in standardized assays (e.g., IC₅₀ determination for antiparasitic activity) .

Case Study:
In , commercial SN00797640 was initially reported as an 8-acylamino derivative but was later reassigned as a 7-acylamino regioisomer after resynthesis and NMR analysis .

Q. Data Contradiction Analysis Table

IssueResolution StrategyOutcomeReference
Structural misassignmentResynthesis + NMR comparisonCorrect regioisomer identified
Inactive synthesized batchPurity analysis + retestingConfirmed inactivity due to structure

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one
Reactant of Route 2
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one

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